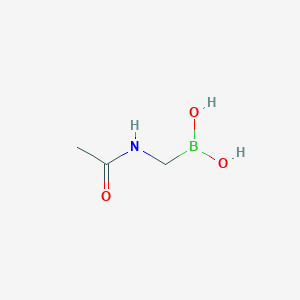

(acetamidomethyl)boronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Chemical Biology

Boronic acids represent one of the most versatile classes of reagents in modern chemical science, with their utility spanning from organic synthesis to medicinal chemistry and chemical biology. acs.org Their prominence is largely due to the unique electronic structure of the boron atom, which can interconvert between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. acs.orgresearchgate.net This ability to form reversible covalent bonds with nucleophiles, particularly diols, is central to many of their applications. acs.orgrsc.org

In organic synthesis, boronic acids are indispensable building blocks. They are most famously known for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com Beyond this, the field of boronic acid catalysis (BAC) has emerged, where boronic acids are used to activate hydroxyl groups in alcohols and carboxylic acids, enabling reactions like amidation and Friedel-Crafts-type alkylations under mild conditions. rsc.org This catalytic function avoids the need for wasteful stoichiometric activation steps, enhancing atom economy. rsc.org

In the realm of chemical biology and medicinal chemistry, the applications of boronic acids are equally broad and impactful. bohrium.com Their capacity to interact reversibly with biological molecules has been exploited extensively. rsc.org Key applications include:

Enzyme Inhibition: Boronic acids can act as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases, by forming a stable, covalent adduct with active site residues. researchgate.netontosight.ai The drug Bortezomib, a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor for treating multiple myeloma. researchgate.netmdpi.com

Bioconjugation: They serve as versatile "warheads" for constructing bioconjugates, linking therapeutic payloads to biomolecules like proteins and antibodies for targeted drug delivery. bohrium.comrsc.org

Sensing and Diagnostics: The reversible interaction with diols makes boronic acids ideal for creating sensors for saccharides. bibliotekanauki.plwiley.com This has driven significant research into developing glucose sensors for diabetes management. lodz.pl

Allosteric Modulation: Boronic acid derivatives have been used as chemical probes to investigate receptor-ligand interactions and have led to the discovery of allosteric modulators for targets like the CXCR3 chemokine receptor. researchgate.net

| Domain | Specific Application | Underlying Principle |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Cross-Coupling | Transmetalation of the organic group from boron to a transition metal catalyst. researchgate.netmdpi.com |

| Catalysis | Boronic Acid Catalysis (BAC) | Reversible covalent activation of hydroxyl groups. rsc.org |

| Medicinal Chemistry | Enzyme Inhibition (e.g., Proteases) | Formation of stable, reversible covalent bonds with active site nucleophiles. researchgate.netontosight.ai |

| Therapeutic Bioconjugates | Use as linkers or functional payloads in drug delivery systems. bohrium.comrsc.org | |

| Chemical Biology | Saccharide Sensing | Reversible esterification with diols leading to a detectable signal change. bibliotekanauki.plwiley.com |

| Receptor Probes | Interaction with amino acid residues to map binding sites and modulate function. researchgate.net |

Distinctive Features and Research Relevance of the Acetamidomethyl Moiety in Boronic Acid Structures

The attachment of an acetamidomethyl group [—CH₂NHC(O)CH₃] to a boronic acid, particularly to a phenylboronic acid core, imparts specific properties that are of significant research interest. This moiety modifies the electronic and structural characteristics of the parent molecule in ways that can be harnessed for specific functions.

DFT studies comparing (3-aminophenyl)boronic acid with (3-(acetamidomethyl)phenyl)boronic acid reveal that the acetamidomethyl group has a distinct influence on the molecule's geometry and electronic properties. lodz.pl While the amino group is directly conjugated to the aromatic ring, the acetamidomethyl group separates the amide functionality from the ring with a methylene (B1212753) spacer. lodz.pl This structural difference influences the molecule's photophysical behavior, such as its fluorescence quantum yield and lifetime. bibliotekanauki.pl Importantly, calculations show that the geometry of the acetamidomethyl substituent remains largely unchanged whether the boron atom is in its sp² or sp³ hybridization state, suggesting structural stability during interactions like sugar binding. lodz.pl

Furthermore, the acetamidomethyl (Acm) group is well-established in other areas of chemical synthesis, particularly as a protecting group for cysteine residues in solid-phase peptide synthesis (SPPS). nih.gov Its utility can be enhanced by modification; for example, a dimethylated amine version of the Acm group was developed as a "solubilizing-protecting group" to prevent aggregation of hydrophobic peptide chains during synthesis. nih.gov This highlights a key feature of the acetamido portion of the moiety: its ability to improve solubility and handling properties, which can be advantageous in the synthesis and application of boronic acid derivatives. nih.gov

Overview of Key Research Domains for (Acetamidomethyl)boronic Acid and its Derivatives

The primary research domain for (acetamidomethyl)boronic acid, specifically (3-(acetamidomethyl)phenyl)boronic acid (3AAPBA), is in the development of optical sensors. bibliotekanauki.pllodz.pl Research has focused on its photophysical properties and its interactions with saccharides. bibliotekanauki.pl

Studies have shown that 3AAPBA is a fluorophore, and its fluorescence is quenched upon binding to sugars. bibliotekanauki.pl This quenching effect is a result of the esterification of the boronic acid group with the diol units of the sugar, a process that increases the acidity of the boronic group. bibliotekanauki.pl The advantage of using fluorescence-based sensing is its high sensitivity. The fluorescence lifetime of 3AAPBA also changes upon sugar binding, opening possibilities for lifetime-based sensing systems, which are often independent of the probe's concentration. bibliotekanauki.pl

| Property | Value |

|---|---|

| Fluorescence Quantum Yield (Φ) | 0.062 ± 0.001 |

| Fluorescence Lifetime (τ) | 2.05 ± 0.01 ns |

Beyond sensing, the structural motifs present in (acetamidomethyl)boronic acid suggest potential applications in medicinal chemistry. Given that boronic acids are known enzyme inhibitors, derivatives of this compound could be explored as potential inhibitors for various enzyme families. researchgate.netontosight.ai For instance, related structures like dipeptidyl boronic acids are effective proteasome inhibitors, and other derivatives have been investigated for inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4). mdpi.comontosight.ai The acetamidomethyl group could be used as a scaffold to build more complex molecules targeted at specific biological systems. scholaris.ca The synthesis and exploration of aminoboronic acids and their derivatives remains an active area of research for applications in catalysis and chemical biology. scholaris.ca

Properties

IUPAC Name |

acetamidomethylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BNO3/c1-3(6)5-2-4(7)8/h7-8H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDBCQJRADLOIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CNC(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Acetamidomethyl Boronic Acid Derivatives

Direct Synthetic Routes to (Acetamidomethyl)boronic Acid Structures

Direct synthetic routes aim to construct the core (acetamidomethyl)boronic acid framework in a minimal number of steps from readily available precursors. One notable strategy involves the homologation of boronic esters. This process typically starts with a simpler boronic ester and extends the carbon chain while introducing the required functional groups.

A relevant example is the synthesis of (β-acetamido-α-acetoxyethyl)boronic esters, which are closely related structural analogs. This synthesis proceeds through an azido (B1232118) boronic ester intermediate. scholarsportal.info The reaction of a (2-azido-1-chloroethyl)boronic ester with sodium acetate (B1210297) does not proceed via a simple alkoxide substitution. Instead, it forms a mixture of epimeric acetates, suggesting the involvement of a carbocationic intermediate. scholarsportal.info Subsequent hydrogenation of the azide (B81097) group in an acidic medium, followed by acylation, yields the desired acetamido boronic ester. scholarsportal.info This multi-step sequence, while not a single-pot reaction, directly builds the functionalized carbon backbone attached to the boron atom.

Key steps in this direct approach are outlined below:

Homologation: A boronic ester is reacted with a reagent like (dichloromethyl)lithium to insert a chloromethyl group alpha to the boron atom.

Functional Group Interconversion: The chloro group is displaced, and an azide is introduced.

Reduction and Acylation: The azide is reduced to an amine, which is then acetylated to form the final acetamido group.

While effective, these routes can sometimes be limited by the stability of intermediates and the need for careful control of reaction conditions to avoid side reactions such as protodeboronation.

Indirect Synthetic Strategies Involving Boronic Esters and Other Intermediates

Indirect strategies are widely employed in boronic acid synthesis to enhance stability, improve functional group tolerance, and facilitate purification. These methods often rely on the use of boronic esters, such as pinacol (B44631) or pinanediol esters, as stable, isolable intermediates. sigmaaldrich.com The boronic ester serves as a protecting group for the boronic acid, which can be sensitive to certain reaction conditions. sigmaaldrich.com

The general workflow for an indirect synthesis involves:

Formation of a Boronic Ester Intermediate: A suitable starting material is converted into a boronic ester. This can be achieved through several methods, including the reaction of Grignard or organolithium reagents with trialkyl borates, followed by esterification. nih.gov

Elaboration of the Carbon Skeleton: The desired (acetamidomethyl) functionality is constructed on the carbon framework of the boronic ester.

Deprotection: The boronic ester is hydrolyzed under specific conditions to liberate the final (acetamidomethyl)boronic acid.

Boronic esters are more compatible with a wide range of synthetic transformations compared to free boronic acids. sigmaaldrich.com For instance, the synthesis of dipeptidyl boronic esters often involves the coupling of an amino acid with an amino boronate trifluoroacetate (B77799) to form a boronic ester, which then undergoes transesterification with another boronic acid to yield the final product. nih.gov This highlights the utility of boronic esters as key intermediates in building complex molecules. The use of N-methyliminodiacetic acid (MIDA) boronates is another advanced indirect strategy, providing highly stable, crystalline intermediates that are compatible with a broad array of reactions, including challenging cross-coupling chemistries.

| Intermediate Type | Key Features | Typical Application |

| Pinacol Boronate Esters | Air- and chromatography-stable; commonly used. | Suzuki-Miyaura coupling; general synthesis. |

| Pinanediol Boronate Esters | Chiral auxiliary for asymmetric synthesis. | Stereoselective homologation reactions. iupac.org |

| MIDA Boronates | Exceptionally stable; crystalline; slow-release cross-coupling. | Iterative synthesis of complex molecules. |

| Potassium Trifluoroborates | Bench-stable crystalline solids; resistant to protodeboronation. | Delayed C-C bond formation in cross-coupling. |

Desulfurative Borylation Approaches for C-B Bond Formation, including Cysteine-Derived Products

A novel and powerful strategy for forming C-B bonds involves the desulfurative borylation of alkyl thiols. This method is particularly relevant for synthesizing derivatives of (acetamidomethyl)boronic acid, as it can utilize cysteine, an amino acid, as a direct precursor. This approach converts a carbon-sulfur (C-S) bond into a carbon-boron (C-B) bond.

The reaction typically employs tetrahydroxydiboron (B82485) (B₂(OH)₄) as the boron source and a water-soluble phosphine (B1218219), such as 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA), which facilitates the process. nih.govnih.gov The reaction is believed to proceed through a radical mechanism, where the phosphine promotes the cleavage of the C-S bond, and the resulting carbon-centered radical is trapped by the boron reagent. nih.gov

This methodology has been successfully applied to a range of substrates:

Cysteine residues in oligopeptides and small proteins. nih.govnih.gov

Primary alkyl thiols present in pharmaceutical compounds. nih.gov

Disulfides and selenocysteine. nih.govnih.gov

A significant advantage of this method is its operational simplicity and compatibility with various functional groups found in complex biological molecules, making it a promising tool for late-stage functionalization. nih.govnih.gov By starting with an N-acetylated cysteine derivative, this method provides a direct route to N-acetyl-boronoalanine, which is structurally analogous to (acetamidomethyl)boronic acid. Optimization of reaction conditions, for example by using specific buffers, can minimize unwanted side reactions. nih.gov

Asymmetric Synthesis of Chiral (Acetamidomethyl)boronic Acid Derivatives

The synthesis of enantiomerically pure chiral boronic esters is a critical goal in modern organic chemistry, as these compounds are valuable building blocks for pharmaceuticals. bris.ac.uk (Acetamidomethyl)boronic acid derivatives, which possess a chiral center at the α-carbon, can be synthesized with high stereocontrol using asymmetric methodologies.

A highly effective approach is the Matteson homologation reaction, which utilizes chiral diol auxiliaries, most commonly (+)- or (-)-pinanediol, to direct the stereochemistry of the reaction. iupac.org The general sequence is as follows:

A dichloromethylboronic ester of pinanediol is prepared.

Reaction with an organometallic reagent (e.g., a Grignard reagent) displaces one chloride, forming a chiral α-chloro boronic ester with very high diastereoselectivity (>99%). iupac.org

The resulting α-chloro boronic ester is a versatile intermediate. The chloride can be displaced with a variety of nucleophiles with inversion of configuration. To obtain an acetamido group, the chloro group can be displaced by an azide, followed by reduction and acetylation.

This strategy allows for the predictable synthesis of either enantiomer of the target compound by selecting the appropriate enantiomer of the pinanediol directing group. iupac.org The process is compatible with a range of functional groups, provided they are inert to the carbanionic reagents used in the homologation step. iupac.org This method has been successfully used to prepare (R)-α-acetamido boronic esters, which are analogs of natural L-amino acids and have shown utility as enzyme inhibitors.

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Key Advantage | Reference |

| (+/-)-Pinanediol | >99% | High stereochemical control, recyclable auxiliary. | iupac.org |

| (R,R)-2,3-Butanediol | 95-96% | Yields readily hydrolyzable chloroalkylboronic acids. | iupac.org |

Principles of Functional Group Compatibility and Green Chemistry in Synthesis

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and compatibility with diverse chemical functionalities. The synthesis of (acetamidomethyl)boronic acid derivatives is subject to these important considerations.

Functional Group Compatibility: A major challenge in boronic acid synthesis is the high reactivity of the organometallic reagents (Grignard, organolithium) often used to form the C-B bond. sigmaaldrich.comnih.gov These reagents are incompatible with many functional groups, such as esters, nitriles, and ketones. To overcome this, milder, metal-catalyzed borylation reactions have been developed. Additionally, the use of boronic esters instead of free boronic acids significantly broadens the scope of compatible reactions that can be performed on the molecule. However, boronic esters themselves can be susceptible to β-elimination or protodeboronation under certain conditions.

Green Chemistry Principles: Several strategies can be employed to make the synthesis of boronic acid derivatives more environmentally friendly.

Mechanochemistry: The formation of boronic esters from boronic acids and diols can be achieved by simple grinding without any solvent, leading to excellent yields and purity after a simple work-up. rsc.org

Phase-Switching Strategies: Boronic acids can be used as "productive tags" in a phase-switching synthesis. acs.orgacs.org By forming a complex with a polyol like sorbitol at high pH, the boronic acid-tagged molecule can be selectively extracted into an aqueous phase, allowing for easy separation from non-tagged impurities without the need for chromatography. acs.org The tag is not removed but is the desired functional group in the final product.

Use of Greener Solvents and Reagents: Employing less toxic solvents like ethanol (B145695) and reagents with benign byproducts, such as hydrogen peroxide for oxidation, aligns with green chemistry principles. nih.govrsc.org Multicomponent reactions, which reduce the number of synthetic and purification steps, also contribute to a greener process. nih.gov

By integrating these principles, the synthesis of (acetamidomethyl)boronic acid and its derivatives can be performed more efficiently and sustainably.

Fundamental Reactivity and Mechanistic Studies of Acetamidomethyl Boronic Acid

Lewis Acidity and Coordination Chemistry of the Boron Center

The boron atom in (acetamidomethyl)boronic acid possesses a vacant p-orbital, rendering it electron-deficient and conferring Lewis acidic properties. nih.govnih.govresearchgate.net This intrinsic Lewis acidity allows the boron center to accept a pair of electrons from nucleophiles (Lewis bases), such as hydroxide (B78521) ions, amines, or other electron-rich species. nih.govresearchgate.net This interaction leads to a change in the boron's hybridization from a trigonal planar sp² state to a more stable, negatively charged tetrahedral sp³ state, forming a boronate species. ru.nl

The Lewis acidity of a boronic acid is a critical parameter that influences its reactivity and is quantified by its pKa value. nih.govmdpi.com While specific experimental pKa values for (acetamidomethyl)boronic acid are not extensively documented, the electronic nature of the substituent attached to the boron atom plays a significant role. The acetamidomethyl group [CH₂(NHC(O)CH₃)] is generally considered to be electron-withdrawing, which would be expected to increase the Lewis acidity of the boron center compared to simple alkylboronic acids. This enhanced acidity facilitates coordination with Lewis bases.

The coordination chemistry of (acetamidomethyl)boronic acid extends to interactions with various heteroatoms. The boronate form, with its tetrahedral geometry and formal negative charge, can act as a ligand, coordinating with metal ions. This property is fundamental to the role of boronic acids in various catalytic processes.

Table 1: General Lewis Acid-Base Equilibrium of (Acetamidomethyl)boronic Acid

| Reactant | Lewis Base (LB) | Equilibrium | Product (Boronate Complex) | Boron Hybridization |

|---|---|---|---|---|

| (Acetamidomethyl)boronic acid | OH⁻ | ⇌ | [(Acetamidomethyl)B(OH)₃]⁻ | sp² → sp³ |

| (Acetamidomethyl)boronic acid | R-NH₂ | ⇌ | [(Acetamidomethyl)B(OH)₂(NH₂-R)]⁻ | sp² → sp³ |

pH-Dependent Equilibria and Hybridization States of the Boron Atom

The chemical behavior of (acetamidomethyl)boronic acid in aqueous solution is highly dependent on the pH of the medium. A fundamental equilibrium exists between the neutral, trigonal planar (sp² hybridized) boronic acid and its corresponding anionic, tetrahedral (sp³ hybridized) boronate form. mdpi.com This equilibrium is dictated by the pKa of the boronic acid.

At a pH below its pKa, (acetamidomethyl)boronic acid predominantly exists in its neutral, sp² hybridized state. In this form, the boron atom is trigonal planar. As the pH of the solution increases to values above the pKa, the boronic acid readily accepts a hydroxide ion from the medium. This acid-base reaction results in the formation of the tetrahedral boronate anion, where the boron atom is sp³ hybridized. mdpi.com For comparison, the structurally related 3-acetamidophenylboronic acid has a pKa of approximately 8.5. mdpi.com

This pH-switchable change in hybridization and charge is a hallmark of boronic acid chemistry and is central to many of its applications. The transition from a neutral, planar molecule to a negatively charged, three-dimensional structure alters its solubility, reactivity, and binding capabilities, enabling its use in pH-responsive systems.

Figure 1: pH-Dependent Equilibrium of (Acetamidomethyl)boronic Acid

Reversible Covalent Interactions with Vicinal Diols and Other Nucleophiles

A key feature of (acetamidomethyl)boronic acid is its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, catechols, and various glycoproteins. nih.gov This reaction leads to the formation of cyclic boronate esters. The stability of these esters is pH-dependent and is generally favored at pH values greater than the pKa of the boronic acid, where the tetrahedral boronate intermediate is more readily formed. mdpi.com

The reaction mechanism involves the condensation of the boronic acid with the diol, releasing water molecules. The resulting cyclic ester is more stable than an ester formed with a simple alcohol due to the chelate effect. The equilibrium can be shifted back towards the free boronic acid and diol by lowering the pH, which destabilizes the boronate ester. mdpi.comresearchgate.net The kinetics and thermodynamics of this interaction are influenced by the structure of the diol and the Lewis acidity of the boronic acid. nih.govrsc.org

Beyond diols, the electrophilic boron center can also interact with other nucleophiles. For instance, boronic acids are known to form reversible covalent adducts with the side chains of specific amino acid residues in proteins, such as the catalytic serine in serine proteases. mdpi.com This reactivity is fundamental to their application as enzyme inhibitors.

Transmetalation Processes in Catalytic Cycles

(Acetamidomethyl)boronic acid, like other organoboronic acids, is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgnih.gov A critical step in the catalytic cycle of this reaction is transmetalation, which involves the transfer of the organic group (in this case, the acetamidomethyl group) from the boron atom to the metal center, typically palladium. rsc.orgillinois.edu

The mechanism of transmetalation is complex and can proceed through several pathways. A widely accepted mechanism involves the formation of a pre-transmetalation intermediate containing a palladium-oxygen-boron (Pd-O-B) linkage. illinois.eduillinois.edu This is typically preceded by the activation of the boronic acid by a base (e.g., hydroxide), which converts the neutral boronic acid into a more nucleophilic boronate species. This tetracoordinate boronate complex then interacts with the palladium(II) halide complex, facilitating the transfer of the organic moiety to the palladium center and regenerating the boron species as boric acid. illinois.eduyoutube.com

Oxidative Transformations and Reactivity with Reactive Oxygen Species

Boronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.gov This oxidative deboronation process transforms the carbon-boron bond into a carbon-oxygen bond, converting the boronic acid into the corresponding alcohol and boric acid. nih.govnih.gov

The mechanism of oxidation by H₂O₂ is believed to involve the nucleophilic attack of hydrogen peroxide on the Lewis acidic boron atom. nih.gov This is followed by a rearrangement where the organic group migrates from the boron to the adjacent oxygen atom, forming a boronate ester intermediate. This intermediate is labile and undergoes rapid hydrolysis in aqueous media to yield the final alcohol and boric acid products. nih.govrsc.org The rate of this oxidation can be influenced by the electronic properties of the boronic acid; diminishing the electron density on the boron atom can enhance its stability against oxidation. nih.gov This reactivity with ROS has been exploited in the design of chemical probes and prodrugs that are activated by the specific oxidative conditions found in certain biological environments. nih.gov

Mechanistic Investigations of Borylation Reactions Involving (Acetamidomethyl)boronic Acid Precursors

While (acetamidomethyl)boronic acid can be used directly in many reactions, its reactivity can sometimes lead to undesired side reactions or decomposition. To overcome these limitations, stable precursors or surrogates are often employed in multistep syntheses. nih.gov One of the most effective and widely used protecting groups for boronic acids is N-methyliminodiacetic acid (MIDA). sigmaaldrich.com

Reaction of (acetamidomethyl)boronic acid with MIDA anhydride (B1165640) results in the formation of a (acetamidomethyl)boronic acid MIDA ester. nih.gov In this MIDA boronate, the boron atom is part of a bicyclic structure, rendering it sp³-hybridized, tetracoordinate, and significantly less reactive. sigmaaldrich.com This protection strategy makes the boron moiety inert to a wide range of reaction conditions that would otherwise be incompatible with a free boronic acid, including anhydrous cross-coupling conditions, chromatography, and long-term storage. nih.govfudan.edu.cnorgsyn.org

The utility of MIDA boronates lies in their ability to be selectively deprotected under mild aqueous basic conditions to liberate the free boronic acid in situ. nih.govsigmaaldrich.com This allows for the use of the protected boronate in iterative cross-coupling strategies for the synthesis of complex molecules, where the boronic acid functionality is revealed only at the desired synthetic step. sigmaaldrich.comfudan.edu.cn This "catch-and-release" strategy has greatly expanded the scope and applicability of organoboron compounds in complex molecule synthesis.

Applications of Acetamidomethyl Boronic Acid in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. (Acetamidomethyl)boronic acid serves as a valuable coupling partner in several palladium- and copper-catalyzed reactions to achieve this goal.

Suzuki-Miyaura Cross-Coupling Methodologies and Scope

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate nih.govnih.govresearchgate.net. The reaction generally proceeds under mild conditions and tolerates a broad range of functional groups, making it a highly versatile tool in the synthesis of biaryls, polyaryls, and other conjugated systems nih.gov.

The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.

While specific studies focusing solely on (acetamidomethyl)boronic acid are not extensively documented, its behavior can be inferred from the well-established scope of the Suzuki-Miyaura reaction with functionalized arylboronic acids. The acetamidomethyl group is generally stable under the typical reaction conditions. The reaction of functionalized arylboronic acids with various aryl halides demonstrates the broad applicability of this method.

Table 1: Examples of Suzuki-Miyaura Coupling with Functionalized Arylboronic Acids This table presents generalized examples to illustrate the scope of the Suzuki-Miyaura reaction with substrates similar in complexity to (acetamidomethyl)boronic acid.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |

| 1-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 98 |

| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 95 |

| 4-Bromobenzonitrile | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 88 |

Chan-Lam Cross-Coupling Reactions

Although the Chan-Lam coupling is most renowned for forming carbon-heteroatom bonds, variations of this copper-catalyzed reaction can also facilitate C-C bond formation. This typically involves the coupling of an organoboron reagent with a carbon-based nucleophile. However, the primary and most well-documented application of the Chan-Lam reaction remains in the formation of C-N, C-O, and C-S bonds, which will be discussed in section 4.2. Its application for C-C bond formation using (acetamidomethyl)boronic acid is less common compared to palladium-catalyzed methods like Suzuki-Miyaura.

Liebeskind-Srogl, Sonogashira, and Stille Coupling Applications

Liebeskind-Srogl Coupling: This reaction forms a new carbon-carbon bond by coupling a thioester with a boronic acid, catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate researchgate.netchem-station.comorganic-chemistry.orgwikipedia.org. A key advantage of this reaction is that it proceeds under neutral conditions, avoiding the need for a base. This makes it suitable for substrates that are sensitive to basic conditions organic-chemistry.orgnih.gov. The reaction has been applied in the synthesis of complex molecules and natural products wikipedia.org. The scope of the boronic acid component is broad, and it is expected that (acetamidomethyl)boronic acid would be a viable substrate, allowing for the synthesis of functionalized ketones.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst wikipedia.org. While the standard Sonogashira reaction does not directly use boronic acids, variations have been developed that employ arylboronic acids as the coupling partner for terminal alkynes beilstein-journals.orgbeilstein-journals.org. These Sonogashira-type reactions expand the utility of boronic acids in synthesizing arylalkynes under mild conditions beilstein-journals.org. Given the functional group tolerance of this reaction, (acetamidomethyl)boronic acid could likely be used to prepare alkynes bearing this N-protected aminomethyl moiety.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide organic-chemistry.orgwikipedia.org. Organoboron compounds are not direct partners in the Stille reaction. However, they can be readily converted to organostannanes, which can then participate in Stille couplings. This two-step sequence allows for the incorporation of the organic group from a boronic acid into a final product via the Stille reaction, though it is a less direct approach compared to the Suzuki-Miyaura coupling. The stability of organostannanes to air and moisture is an advantage, but the toxicity of tin compounds is a significant drawback organic-chemistry.orgwikipedia.org.

Petasis (Borono-Mannich) Reaction Implementations

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that involves an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines uni-saarland.dewikipedia.orgorganic-chemistry.org. This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives organic-chemistry.orgnih.gov. The reaction is typically performed under mild, often catalyst-free conditions and tolerates a wide variety of functional groups uni-saarland.denih.gov.

The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl component, followed by the addition of the organic group from a boronate intermediate. When glyoxylic acid is used as the carbonyl component, the product is an α-amino acid. The use of (acetamidomethyl)boronic acid in a Petasis reaction would lead to the formation of novel amino acids with a functionalized aryl side chain.

Table 2: Representative Petasis Borono-Mannich Reaction This table illustrates a general example of the Petasis reaction for the synthesis of α-amino acids.

| Amine | Carbonyl | Boronic Acid | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Benzylamine | Glyoxylic acid | Vinylboronic acid | Dichloromethane | α-Amino acid | ~90 |

| Piperidine | Paraformaldehyde | Phenylboronic acid | Toluene | Tertiary amine | ~85 |

| L-Phenylalaninol | Glyoxylic acid | 2-Thienylboronic acid | Ethanol (B145695) | Chiral α-amino acid | High |

| Morpholine | Salicylaldehyde | 4-Methoxyphenylboronic acid | Dichloromethane | Substituted amine | 87 |

Conjugate Additions and Homologation Strategies

Conjugate Additions: The 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. This reaction can be catalyzed by transition metals, most notably rhodium and palladium nih.govbeilstein-journals.org. The use of arylboronic acids, such as (acetamidomethyl)boronic acid, allows for the introduction of functionalized aryl groups at the β-position of ketones, esters, and other electron-deficient alkenes nih.govresearchgate.netresearchgate.net. Asymmetric versions of this reaction, using chiral ligands, can produce enantioenriched products, which are valuable building blocks in synthesis nih.govbeilstein-journals.org. The reaction conditions are generally mild, and a wide range of functional groups on both the boronic acid and the enone are tolerated.

Homologation Strategies: Homologation reactions of boronic esters, such as the Matteson homologation, provide a method for the iterative extension of a carbon chain by one carbon atom at a time researchgate.netuni-saarland.deresearchgate.net. This strategy involves the reaction of a boronic ester with a halomethyl)lithium carbenoid, which leads to the formation of a new α-halo boronic ester with an extended carbon chain. The newly formed boronic ester can then be used in subsequent reactions, including further homologation steps or cross-coupling reactions. This methodology allows for the stereocontrolled synthesis of complex organic molecules uni-saarland.de. While this reaction is typically performed on boronic esters, (acetamidomethyl)boronic acid could be converted to a suitable ester to undergo this transformation, enabling the synthesis of chain-extended derivatives. More recent developments have described palladium-catalyzed homologation of arylboronic acids, offering an alternative to the traditional Matteson approach organic-chemistry.org.

Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)

The formation of carbon-heteroatom bonds is crucial in the synthesis of many pharmaceuticals, agrochemicals, and materials. The Chan-Lam coupling reaction is a premier method for achieving these transformations using boronic acids.

The Chan-Lam reaction enables the formation of C-N, C-O, and C-S bonds through a copper-mediated cross-coupling of boronic acids with N-H, O-H, or S-H containing compounds, respectively organic-chemistry.orgst-andrews.ac.uk. This reaction is attractive due to its mild conditions, often running at room temperature and open to the air, and its use of inexpensive copper catalysts st-andrews.ac.uknih.govnih.govorganic-chemistry.org.

C-N Bond Formation: The N-arylation of amines, amides, imides, and other nitrogen-containing heterocycles with arylboronic acids is a cornerstone of the Chan-Lam coupling organic-chemistry.orgst-andrews.ac.ukorganic-chemistry.org. (Acetamidomethyl)boronic acid can serve as the arylating agent to introduce the (acetamidomethyl)phenyl group onto a wide range of nitrogen nucleophiles. The reaction is typically promoted by a copper(II) salt, such as Cu(OAc)₂, and often a base like pyridine or triethylamine is used.

C-O Bond Formation: Similarly, the O-arylation of phenols, alcohols, and carboxylic acids can be achieved using arylboronic acids under Chan-Lam conditions wikipedia.orgmdpi.com. This provides a direct route to diaryl ethers and aryl esters. The coupling of (acetamidomethyl)boronic acid with various hydroxyl-containing compounds would yield the corresponding ether or ester products, which are prevalent motifs in many biologically active molecules.

C-S Bond Formation: The formation of C-S bonds via the Chan-Lam coupling allows for the synthesis of aryl sulfides from thiols organic-chemistry.org. This copper-mediated reaction provides a valuable alternative to palladium-catalyzed methods, particularly for substrates that may be sensitive to the conditions of other coupling reactions. The reaction of (acetamidomethyl)boronic acid with thiols would produce functionalized aryl sulfides.

Table 3: Overview of Chan-Lam Carbon-Heteroatom Bond Formation This table provides a general overview of the Chan-Lam coupling for different heteroatom nucleophiles.

| Heteroatom Nucleophile | Boronic Acid | Copper Source | Base/Ligand | Product | Typical Yield |

|---|---|---|---|---|---|

| Aniline | Phenylboronic acid | Cu(OAc)₂ | Pyridine | Diphenylamine | Good-Excellent |

| Phenol (B47542) | 4-Tolylboronic acid | Cu(OAc)₂ | Triethylamine | 4-Methyldiphenyl ether | Good-Excellent |

| Benzenethiol | Phenylboronic acid | Cu(OAc)₂ | Pyridine | Diphenyl sulfide | Good |

| Imidazole | Naphthylboronic acid | CuI | Cs₂CO₃ | N-Naphthylimidazole | Moderate-Good |

Functionalization and Derivatization Strategies for Complex Molecular Architectures

(Acetamidomethyl)boronic acid and its derivatives are versatile building blocks in organic synthesis, offering a range of strategies for the functionalization and elaboration of complex molecular structures. The boronic acid moiety serves as a highly adaptable functional handle, enabling chemists to introduce molecular complexity through various transformations. Its utility stems from its stability, low toxicity, and compatibility with a wide array of functional groups. researchgate.net

Key strategies for derivatization revolve around three main hubs of reactivity: the boron atom itself, the carbon-boron bond, and the acetamidomethyl side chain. These strategies include protection/deprotection sequences, transition-metal-catalyzed cross-coupling reactions, and the formation of reversible covalent bonds with diols.

Protection for Multi-Step Synthesis

A significant challenge in multi-step synthesis is the inherent reactivity of the boronic acid group, which can be incompatible with many standard organic transformations. To overcome this, protection strategies are employed. The conversion of boronic acids into more robust boronate esters shields the reactive B(OH)₂ group, allowing for subsequent chemical modifications on other parts of the molecule.

One of the most effective methods involves the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. These protected forms are exceptionally stable, even tolerating conditions like column chromatography, which is often not feasible for free boronic acids. orgsyn.org This stability allows for the sequential and controlled construction of complex molecules, where the boronic acid is unmasked in the final step for a subsequent reaction, such as a Suzuki-Miyaura coupling. orgsyn.org

The robustness of MIDA boronates makes them compatible with a wide range of synthetic transformations that would otherwise degrade a free boronic acid. This has broadly expanded the ability to create complex boronic acid building blocks for iterative synthesis. orgsyn.org

Table 1: Selected Synthetic Transformations Compatible with MIDA-Protected Boronic Acids

| Reaction Type | Reagents/Conditions | Purpose |

| Suzuki-Miyaura Coupling | Pd catalyst, base | C-C bond formation |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | Alcohol to aldehyde/ketone |

| Grignard Reaction | RMgX | C-C bond formation |

| Wittig Reaction | Ph₃P=CHR | Alkene synthesis |

| Acylation | Acyl chloride, base | Ester/amide formation |

| Boc Protection/Deprotection | Boc₂O / TFA | Amine protection/deprotection |

Cross-Coupling Reactions for Scaffold Elaboration

The premier application of boronic acids in constructing complex molecular architectures is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the boronic acid with an organohalide or triflate. nih.gov (Acetamidomethyl)boronic acid, particularly aryl derivatives, can be used to link different molecular fragments, building biaryl structures that are common motifs in pharmaceuticals and advanced materials. researchgate.netnih.gov

This method is highly valued for its mild reaction conditions and high functional group tolerance, allowing for the late-stage functionalization of complex molecules. researchgate.net The versatility of the Suzuki-Miyaura reaction enables the synthesis of a vast range of derivatives from a common boronic acid precursor.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| (Acetamidomethyl)arylboronic Acid | Coupling Partner (Ar'-X) | Product (Ar-Ar') |

| 4-(Acetamidomethyl)phenylboronic acid | Bromobenzene | 4-(Acetamidomethyl)-1,1'-biphenyl |

| 3-(Acetamidomethyl)phenylboronic acid | 2-Chloropyridine | 3-(Acetamidomethyl)-2-phenylpyridine |

| 4-(Acetamidomethyl)phenylboronic acid | 4-Iodoanisole | 4'-(Acetamidomethyl)-4-methoxy-1,1'-biphenyl |

Formation of Reversible Covalent Bonds: Boronate Esters

Boronic acids have a unique ability to react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. researchgate.netnih.gov This reaction is typically rapid and occurs under mild, often aqueous, conditions. The stability of the resulting five- or six-membered ring is dependent on the pH and the structure of the diol. nih.gov

This dynamic covalent chemistry is a powerful strategy for creating responsive materials, sensors, and drug delivery systems. researchgate.netresearchgate.net For example, a complex molecule containing an (acetamidomethyl)boronic acid moiety can be tethered to a diol-containing polymer or surface. The linkage is stable under certain conditions but can be cleaved by a change in pH or by introducing a competitive diol, such as glucose. This property has been exploited to design glucose-responsive systems for biomedical applications. researchgate.net Furthermore, this interaction is central to bioconjugation, allowing for the specific labeling and modification of glycoproteins and other biomolecules that present cis-diol functionalities. researchgate.net

Table 3: Examples of Boronate Ester Formation

| Boronic Acid Derivative | Diol Reactant | Resulting Structure |

| (Acetamidomethyl)phenylboronic acid | Catechol | Phenyl-fused dioxaborole ring |

| (Acetamidomethyl)phenylboronic acid | Ethylene Glycol | Dioxaborolane ring |

| (Acetamidomethyl)phenylboronic acid | Glucose | Cyclic boronate ester with sugar moiety |

Applications in Peptide and Bioconjugate Chemistry

The boronic acid functional group has been successfully incorporated into peptides to create complex and functional biomolecules. nih.gov It can be used as a versatile handle for peptide modification and cyclization. For instance, Suzuki-Miyaura macrocyclization, where a peptide contains both a boronic acid and a halide, can be used to synthesize biaryl-linked cyclic peptides. nih.gov

Moreover, boronic acids can serve as catalysts for dipeptide synthesis. nih.gov This catalytic function opens avenues for creating peptide bonds under specific conditions. In the field of bioconjugation, the distinct reactivity of different boronic acids can be harnessed for sequential coupling reactions. This allows for the step-wise construction of complex protein-peptide or protein-protein conjugates, where different molecules are linked together in a controlled manner. bohrium.com

Role in Catalysis and Asymmetric Transformation Research

(Acetamidomethyl)boronic Acid as a Component in Ligand Design for Metal Catalysis

There is no specific information available in the searched literature detailing the use of (acetamidomethyl)boronic acid in the design of ligands for palladium, copper, or rhodium-catalyzed systems. Research in this area typically focuses on arylboronic acids and other derivatives for applications like the Suzuki-Miyaura coupling.

Palladium-Catalyzed Systems

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, boronic acids serve as crucial transmetalation reagents. The reaction generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form a new carbon-carbon bond. The effectiveness of these systems often relies on sophisticated phosphine (B1218219) ligands that enhance catalyst stability and reactivity. However, specific studies employing ligands derived from (acetamidomethyl)boronic acid are not found in the available literature.

Copper-Promoted Transformations

Copper-catalyzed reactions, such as the Chan-Lam coupling, utilize boronic acids to form carbon-heteroatom bonds. These transformations are valuable for synthesizing anilines, phenols, and other compounds. The mechanism often involves the formation of a copper-boron intermediate. While various aryl and alkylboronic acids have been successfully used in these transformations, there is no specific data on the performance or application of (acetamidomethyl)boronic acid in this context.

Rhodium-Catalyzed Additions

Rhodium complexes are known to catalyze the 1,2-addition and 1,4-addition (conjugate addition) of organoboronic acids to various unsaturated substrates like aldehydes, ketones, and enones. nih.govorganic-chemistry.org A key step in these reactions is the transmetalation of the organic group from the boronic acid to the rhodium center. wiley-vch.de Chiral ligands are often employed to achieve high enantioselectivity. organic-chemistry.org Despite the broad utility of this methodology, research specifically detailing the use of (acetamidomethyl)boronic acid in rhodium-catalyzed additions has not been identified.

Boronic Acid Catalysis (BAC) for Activation of Hydroxy-Functionalized Substrates

Boronic Acid Catalysis (BAC) is an emerging field where the boronic acid moiety acts as a catalyst, rather than a reagent, to activate hydroxyl groups. rsc.org This activation occurs through the formation of reversible covalent bonds with alcohols or carboxylic acids, facilitating transformations like Friedel-Crafts-type reactions or amidations under mild conditions. rsc.orgualberta.ca This strategy avoids the need for stoichiometric activating agents. ualberta.ca The catalytic activity can be influenced by substituents on the boronic acid. ualberta.ca However, the application of (acetamidomethyl)boronic acid specifically as a catalyst in BAC for activating hydroxy-functionalized substrates is not documented in the reviewed sources.

Applications in Organocatalysis and Chiral Induction (e.g., Oxazaborolidines)

Boronic acids are precursors to chiral organocatalysts such as oxazaborolidines, which are highly effective in inducing chirality in various chemical reactions. For instance, Corey-Bakshi-Shibata (CBS) catalysts, a type of oxazaborolidine, are widely used for the enantioselective reduction of ketones. While this demonstrates the importance of boron-containing compounds in organocatalysis, there are no specific reports on the synthesis or application of oxazaborolidines derived from (acetamidomethyl)boronic acid for chiral induction.

Stereoselective Synthesis Employing (Acetamidomethyl)boronic Acid Reagents

Stereoselective synthesis often employs chiral boronic esters and acids in transition metal-catalyzed reactions to create specific stereoisomers of a target molecule. The stereospecificity of reactions involving boronic acid reagents is a well-established principle in modern organic synthesis. Nevertheless, the literature search did not yield any studies that specifically use (acetamidomethyl)boronic acid as a reagent to achieve stereoselective outcomes.

Advanced Applications in Chemical Biology and Materials Science

Development of Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological systems. Boronic acids have emerged as a valuable class of compounds for this purpose due to their unique reactivity.

Design Principles for Sensing and Recognition of Biomolecules (e.g., Saccharides, Oxidants)

The primary design principle for boronic acid-based sensors lies in the reversible covalent bond formation between the boronic acid and cis-1,2- or -1,3-diols, which are structural motifs present in many biologically important molecules, most notably saccharides. nih.govnih.gov This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.gov For a sensing event to occur, this binding must be translated into a detectable signal, which is often optical (fluorescence or colorimetric) or electrochemical. magtech.com.cnnih.gov

Key design strategies for boronic acid-based probes include:

Fluorophore Integration: Attaching a fluorophore to the phenyl ring of the boronic acid. The binding of a diol can alter the electronic properties of the boron atom, modulating the fluorescence output through mechanisms like photoinduced electron transfer (PET). nih.govnih.gov The acetamidomethyl group in (acetamidomethyl)boronic acid could influence the probe's solubility and photophysical properties.

pH Optimization: The binding affinity of boronic acids for diols is pH-dependent, with stronger binding typically observed at pH values above the pKa of the boronic acid. mdpi.comdcu.ie Introducing electron-withdrawing or -donating groups, or intramolecular coordinating groups, can tune the pKa to operate effectively at physiological pH (~7.4). nih.govdcu.ie

Oxidant Sensing: Phenylboronic acids can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide, leading to the formation of a phenol (B47542) and boric acid. This irreversible reaction can be harnessed to design "turn-on" or "turn-off" fluorescent probes for detecting oxidative stress in biological systems.

While these principles are well-established for various phenylboronic acid derivatives, specific studies detailing the synthesis and application of (acetamidomethyl)boronic acid as a chemical probe for saccharides or oxidants are not extensively documented in the current literature. However, its structure suggests it would be a viable candidate for such applications, following these established design principles.

Applications in Investigating Enzyme Mechanisms and Protein Interactions

Boronic acids are recognized as potent inhibitors of various enzymes, particularly serine proteases. nih.govresearchgate.net Their mechanism of inhibition involves the interaction of the electrophilic boron atom with a nucleophilic amino acid residue, such as the serine in the enzyme's active site. nih.gov This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. researchgate.net

Peptide boronic acids, where the boronic acid replaces a C-terminal carboxylic acid, have been extensively developed as highly selective and potent enzyme inhibitors. nih.gov The acetamidomethyl group of (acetamidomethyl)boronic acid could be incorporated into larger molecules designed to target specific enzyme active sites, where the acetamido moiety could form hydrogen bonds with the protein backbone to enhance binding affinity.

Although the general utility of boronic acids as enzyme inhibitors is well-documented, specific research detailing the use of (acetamidomethyl)boronic acid to investigate enzyme mechanisms or protein-protein interactions is limited. Its potential lies in its use as a fragment or building block for more complex inhibitors. sigmaaldrich.com

Tools for Allosteric Modulation Studies of Receptors

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. nih.gov Boronic acids have been employed as unique chemical tools to probe allosteric binding pockets. nih.govresearchgate.netresearchgate.net The ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues (e.g., serine, threonine, lysine) within a binding pocket can help to identify key receptor-ligand interactions and influence the conformational dynamics of the receptor. nih.govresearchgate.net

For example, boronic acid derivatives have been synthesized to study the allosteric modulation of G protein-coupled receptors like the chemokine receptor CXCR3. nih.govresearchgate.net By incorporating the boronic acid into a known ligand scaffold, researchers can map the binding pocket and identify residues crucial for signal transduction. nih.gov While specific studies employing (acetamidomethyl)boronic acid for allosteric modulation are not prominent, its structure could be integrated into scaffolds targeting various receptors to explore allosteric binding sites and ligand-biased signaling.

Bioconjugation Strategies with Peptides, Proteins, and Other Biologics

Bioconjugation is the chemical strategy of linking molecules, such as proteins or peptides, to other moieties to create novel functional constructs. nih.gov Boronic acids have become valuable reagents in this field due to their unique and versatile reactivity. nih.gov They can be used in several bioconjugation strategies:

Boronate Ester Formation: This is the most common strategy, exploiting the reaction between a boronic acid and a cis-diol. This can be used to label glycoproteins, which have saccharide chains, or to conjugate molecules to engineered proteins containing diol-bearing unnatural amino acids. nih.gov

Iminoboronate Formation: The reaction between a 2-formylphenylboronic acid and a hydrazine (B178648) or hydroxylamine (B1172632) derivative on a protein can form a stable iminoboronate linkage. nih.gov

Thiazolidinoboronate Formation: A newer strategy involves the reaction of 2-formylphenylboronic acids with N-terminal cysteine residues to form stable thiazolidinoboronate conjugates.

The compound (acetamidomethyl)boronic acid could be utilized in bioconjugation, primarily through boronate ester formation if the target biologic possesses diol functionalities. The acetamidomethyl group might enhance water solubility, which is often a desirable property for bioconjugation reactions performed in aqueous buffers. However, specific protocols and examples of using (acetamidomethyl)boronic acid in bioconjugation are not widely reported.

Engineering of Stimuli-Responsive Materials and Supramolecular Assemblies

Stimuli-responsive, or "smart," materials are designed to change their properties in response to external triggers such as pH, temperature, or the presence of specific molecules. nih.govnih.gov Boronic acids are excellent functional groups for creating materials that respond to glucose or changes in pH. nih.govrsc.org

Glucose-Responsive Hydrogels: Polymers functionalized with boronic acids can be crosslinked through the formation of boronate esters with diol-containing polymers (like polyvinyl alcohol) or through self-dimerization. In the presence of glucose, a competitive binding event occurs, where glucose displaces the crosslinking diols, causing the hydrogel to swell or dissolve. This principle is widely explored for self-regulated insulin (B600854) delivery systems. rsc.orgjapsonline.com

Supramolecular Assemblies: The reversible nature of the boronate ester bond makes it an ideal tool for directing the self-assembly of molecules into larger, ordered structures. researchgate.net For instance, molecules containing both a boronic acid and a diol can polymerize into supramolecular chains.

(Acetamidomethyl)boronic acid could be incorporated as a monomer into polymers or as a functional group in smaller molecules to create such responsive systems. The hydrogen-bonding capability of the amide in the acetamidomethyl group could provide an additional level of control over the material's properties and assembly. While the concept is sound, specific examples of stimuli-responsive materials built from (acetamidomethyl)boronic acid are not prevalent in the literature.

Polymer Chemistry and Polymer-Supported Reagents in Advanced Synthesis

The incorporation of boronic acids into polymer backbones or as side chains yields functional polymers with broad applications in sensing, separation, and drug delivery. nih.govscite.ai These polymers can be synthesized using various polymerization techniques, with the boronic acid monomer being introduced either before or after polymerization. scite.airesearchgate.net

Polymer-supported reagents combine the benefits of solution-phase chemistry with the ease of purification associated with solid-phase synthesis. cam.ac.ukmdpi.org A reagent is immobilized on a polymer bead, allowing it to be used in excess to drive a reaction to completion, after which it can be simply filtered off. While various polymer-supported reagents exist, boronic acids themselves are more commonly incorporated into the final polymer structure for functional purposes rather than being used as supported reagents for a separate transformation. However, polymer-supported boronic acids can be used as scavengers to remove unwanted diol-containing impurities from a reaction mixture.

Detailed research on the specific use of (acetamidomethyl)boronic acid in polymer chemistry, either as a functional monomer or as a basis for a polymer-supported reagent, is currently limited.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of boronic acids in solution. Standard one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are routinely used to confirm the connectivity of the organic framework. For boronic acids, ¹¹B NMR spectroscopy provides direct insight into the chemical environment and hybridization state of the boron atom, which is critical for understanding its structure and reactivity. wur.nl

The boron nucleus (¹¹B is 80.4% abundant) is NMR active and its chemical shift is highly sensitive to its coordination number and geometry. In its neutral, trigonal planar (sp²) state, as in (acetamidomethyl)boronic acid, the boron atom is electron-deficient and typically resonates in a characteristic downfield region. Upon binding with a diol or other Lewis base, the boron atom converts to a tetrahedral (sp³) boronate species, resulting in a significant upfield shift in the ¹¹B NMR spectrum. wur.nlnih.gov This phenomenon makes ¹¹B NMR an invaluable tool for monitoring binding events and determining the pKa of boronic acids. wur.nl The chemical shift of the boronic acid can be monitored as a function of pH to observe the transition from the trigonal acid to the tetrahedral boronate, allowing for precise pKa determination. wur.nl

Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Hybridization | Typical Chemical Shift (ppm) |

|---|---|---|

| Trigonal Boronic Acid | sp² | 27 - 30 |

| Tetrahedral Boronate Ester | sp³ | 5 - 9 |

Note: Chemical shifts are relative and can be influenced by solvent and substituents.

Mass Spectrometry (MS) Techniques, including UHPLC-ESI-MS, for Analysis and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of (acetamidomethyl)boronic acid. When coupled with high-performance liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes a highly sensitive and selective method for analysis.

UHPLC-ESI-MS (Electrospray Ionization) is frequently employed for the analysis of boronic acids. bath.ac.uk This technique offers several advantages, including high separation efficiency, short analysis times, and the ability to detect compounds at very low concentrations. nih.gov For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of boronic acids at trace levels (ng/mL or lower). bath.ac.uk ESI in the negative ion mode is often effective for boronic acids, facilitating the detection of the [M-H]⁻ ion or adducts. bath.ac.uk The analysis of boronic acids by mass spectrometry can sometimes be unpredictable due to the formation of unexpected ions, such as adducts with solvents or dehydration products, requiring careful interpretation of the spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like (acetamidomethyl)boronic acid, a single-crystal X-ray diffraction study would reveal detailed information on bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. In the solid state, the boronic acid functional group is known to participate in hydrogen bonding, often forming dimeric or polymeric supramolecular structures. nih.gov This information is crucial for understanding the compound's physical properties and its potential for molecular recognition.

Chromatographic Separation Techniques (e.g., HPLC, Affinity Electrophoresis)

Chromatographic techniques are fundamental for the purification and purity assessment of (acetamidomethyl)boronic acid.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the purity of boronic acids. Reversed-phase HPLC, using a C18 stationary phase, is typically effective for separation. The retention of boronic acids can be highly dependent on the pH of the mobile phase due to the equilibrium between the neutral boronic acid and the anionic boronate form. Systematic screening of different columns and mobile phase conditions (e.g., pH, organic modifier) is often employed to develop a robust separation method for a range of boronic acids.

Boronate Affinity Chromatography and Electrophoresis are specialized techniques that exploit the unique ability of boronic acids to form reversible covalent bonds with cis-diol-containing molecules, such as saccharides and glycoproteins. acs.org While (acetamidomethyl)boronic acid would be the analyte in a standard HPLC separation, in boronate affinity applications, a boronic acid ligand is immobilized on a stationary support. This technique is not used to separate (acetamidomethyl)boronic acid itself, but is a key application of its functional group. Similarly, in affinity electrophoresis, a boronic acid derivative can be co-polymerized into the gel matrix to retard the migration of cis-diol-containing analytes, enabling their separation. rsc.org

Optical Spectroscopy (Absorbance, Fluorescence, Circular Dichroism) for Interaction Studies and Equilibrium Analysis

Optical spectroscopy methods are powerful for studying the binding of (acetamidomethyl)boronic acid to target molecules, particularly those containing cis-diols, and for analyzing the thermodynamics and kinetics of these interactions.

Absorbance (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to monitor the binding of boronic acids. A common approach is the indicator displacement assay, where a boronic acid is pre-complexed with a colored or fluorescent dye that contains a diol (like alizarin (B75676) red S). When a competing analyte (e.g., a saccharide) is added, it displaces the dye, causing a measurable change in the solution's color or absorbance, which can be used to quantify the binding affinity. mdpi.com

Fluorescence Spectroscopy : Boronic acids are widely incorporated into fluorescent sensors for the detection of saccharides and other diol-containing compounds. nih.gov The binding event is transduced into a change in fluorescence intensity or wavelength. Common signaling mechanisms include:

Photoinduced Electron Transfer (PET) : An amine group positioned near the boronic acid can quench a nearby fluorophore through PET. Binding to a diol increases the Lewis acidity of the boron, strengthening an intramolecular B-N bond, which inhibits PET and "turns on" fluorescence.

Intramolecular Charge Transfer (ICT) : If the boronic acid is part of a donor-π-acceptor fluorophore, its interaction with a diol can alter the electron-withdrawing nature of the boron center, leading to a shift in the emission wavelength.

Circular Dichroism (CD) Spectroscopy : This technique is used to study the interaction of boronic acids with chiral molecules. While (acetamidomethyl)boronic acid is achiral, its complexation with a chiral diol (e.g., from a saccharide) can form a new chiral center at the boron atom or induce a preferred conformation in the complex. This can result in an induced circular dichroism (ICD) signal, which provides information about the stereochemistry of the binding event and can be used to determine the enantiomeric excess of chiral diols. nih.gov

Application of Chemometric Methods for Complex Data Analysis and Prediction

Chemometric methods involve the use of mathematical and statistical techniques to analyze complex chemical data, extract meaningful information, and build predictive models. In the context of boronic acids, chemometrics is particularly useful for analyzing data from sensor arrays.

A sensor array can be constructed using a single boronic acid-based fluorescent or colorimetric probe under a variety of conditions (e.g., different pH values). The probe will exhibit a different response (a unique "fingerprint") to various analytes, such as different saccharides. This multi-dimensional data is often too complex for simple interpretation. Chemometric pattern recognition techniques, such as Linear Discriminant Analysis (LDA) and Principal Component Analysis (PCA), are applied to the response patterns. rsc.org LDA is a supervised learning method that can build a model to classify analytes based on their distinct response fingerprints, enabling the identification and differentiation of structurally similar molecules with high accuracy.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of (acetamidomethyl)boronic acid. Methods like Density Functional Theory (DFT) are frequently employed to investigate the molecular properties of boronic acid derivatives. informaticsjournals.co.in Typically, calculations are performed using functionals such as B3LYP with basis sets like 6-31G(d) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost. informaticsjournals.co.innih.gov

These calculations provide access to a wealth of information regarding the molecule's electronic structure and energetics:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms is determined by finding the minimum energy structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. informaticsjournals.co.in

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. informaticsjournals.co.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugation within the molecule, revealing the nature of chemical bonds and donor-acceptor interactions. informaticsjournals.co.innih.gov

Energetics: Thermodynamic properties such as the Gibbs free energy of formation can be calculated, which is essential for understanding reaction equilibria, such as the formation of boroxine (B1236090) anhydrides or boronate esters. researchgate.netnih.gov

The table below illustrates the typical electronic properties that would be determined for (acetamidomethyl)boronic acid through DFT calculations.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | Provides the partial charge on each atom, indicating sites for electrostatic interactions. |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions involving boronic acids. By calculating the potential energy surface for a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. nih.gov

For (acetamidomethyl)boronic acid, computational modeling can elucidate mechanisms such as:

Interaction with Biological Targets: Boronic acids are known to act as enzyme inhibitors by forming a covalent adduct with active site residues (e.g., serine or threonine). nih.gov Computational studies can model this process, revealing the step-by-step mechanism of nucleophilic attack on the electrophilic boron atom. nih.gov These models can quantify the electrophilicity of the boron atom using atomic Fukui indices. nih.gov

Catalytic Cycles: Boronic acids can act as catalysts in various organic reactions. mdpi.com Computational modeling can trace the entire catalytic cycle, identifying the structures and energies of all intermediates and transition states, thereby explaining the catalyst's efficiency and selectivity.

Hydrolysis and Condensation: The mechanism of phosphoester bond hydrolysis catalyzed by boronic acids or the self-condensation to form boroxines can be studied in detail. researchgate.netfrontiersin.org Combining methods like DFT with Quantum Mechanics/Molecular Mechanics (QM/MM) allows for the study of these reactions within a complex environment, such as an enzyme's active site. frontiersin.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like (acetamidomethyl)boronic acid are highly dependent on its three-dimensional conformation.

Conformational Analysis: This involves systematically exploring the molecule's potential energy surface to identify all stable low-energy conformers. For molecules with amide linkages, such as the acetamido group, this analysis is particularly important. Studies on analogous molecules like N-acetyl-L-cysteine-N-methylamide have shown that a full conformational space can be explored using ab initio and DFT computations to locate all relaxed structures and the transition states that allow for interconversion between them. nih.gov This provides a complete picture of the molecule's conformational preferences.

Molecular Dynamics (MD) Simulations: While quantum calculations are excellent for static structures, MD simulations provide insight into the dynamic behavior of the molecule over time, typically in a solvated environment. MD simulations can reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules, providing a more realistic understanding of its behavior in solution. emory.edu These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational methods enable the prediction of various molecular properties before a compound is synthesized or tested.

Reactivity and Selectivity: As mentioned, FMO analysis is a powerful tool for predicting reactivity. informaticsjournals.co.in The energies and spatial distribution of the HOMO and LUMO can predict whether a reaction is likely to occur and at which site on the molecule. For instance, the frontier orbital energy match between two reacting molecules can be used to predict reaction outcomes. mit.edu Computational studies on the thermodynamics of boronate ester formation have shown that such predictions correlate well with experimental results. nih.gov

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is a computational method used to predict electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. This allows for the theoretical prediction of a molecule's UV-Vis spectrum. units.it Other spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR/Raman), can also be calculated with high accuracy, aiding in the interpretation of experimental spectra.

In Silico Design of Novel (Acetamidomethyl)boronic Acid Derivatives

(Acetamidomethyl)boronic acid can serve as a scaffold or starting point for the in silico (computer-based) design of new molecules with tailored properties. This approach is widely used in drug discovery to design potent and selective enzyme inhibitors. researchgate.net

The design process typically involves:

Scaffold Identification: The core structure of (acetamidomethyl)boronic acid is identified as the base.

Virtual Library Generation: A library of virtual derivatives is created by computationally adding various functional groups at different positions on the scaffold.

Molecular Docking: These virtual derivatives are then "docked" into the three-dimensional structure of a biological target (e.g., an enzyme's active site). Docking algorithms predict the preferred binding orientation and calculate a "docking score," which estimates the binding affinity. nih.gov

Pharmacokinetic Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, helping to identify candidates with promising drug-like characteristics. researchgate.netnih.gov

This computational pre-screening process allows researchers to prioritize the most promising derivatives for chemical synthesis and biological testing, saving significant time and resources.

The table below outlines a hypothetical strategy for the in silico design of derivatives based on the (acetamidomethyl)boronic acid scaffold.

| Modification Site | Example Modification | Hypothesized Goal | Computational Evaluation Method |

|---|---|---|---|